2,4,6,8,10,12-Hexaoxatridecane

Diesel Fuel Additives Combustion Chemistry Alternative Fuels

2,4,6,8,10,12-Hexaoxatridecane (CAS 13352-76-6), also known as pentaoxymethylene dimethyl ether, OME5, or PODE5, is a linear polyether acetal with the molecular formula C7H16O6. It is a member of the polyoxymethylene dimethyl ether (PODE/OME) homologous series, characterized by a repeating -OCH2- backbone terminated with methoxy groups.

Molecular Formula C7H16O6
Molecular Weight 196.199
CAS No. 13352-76-6
Cat. No. B595358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8,10,12-Hexaoxatridecane
CAS13352-76-6
Synonyms2,4,6,8,10,12-Hexaoxatridecane
Molecular FormulaC7H16O6
Molecular Weight196.199
Structural Identifiers
SMILESCOCOCOCOCOCOC
InChIInChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3
InChIKeyVBVRQNRIUBCFDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6,8,10,12-Hexaoxatridecane (CAS 13352-76-6) Procurement Guide: Properties and Industrial Specifications


2,4,6,8,10,12-Hexaoxatridecane (CAS 13352-76-6), also known as pentaoxymethylene dimethyl ether, OME5, or PODE5, is a linear polyether acetal with the molecular formula C7H16O6 [1]. It is a member of the polyoxymethylene dimethyl ether (PODE/OME) homologous series, characterized by a repeating -OCH2- backbone terminated with methoxy groups [2]. Key physical properties include a density of 1.1003 g/cm³ at 25°C, a boiling point of 242.3°C at 760 Torr, and a melting point of 18.3°C . The compound is available from major chemical suppliers at standard purity of ≥97% with batch-specific analytical documentation (NMR, HPLC, GC) .

Fuel Additive Sourcing
High-cetane diesel blending component for combustion and emissions research
Alternative Solvent Evaluation
Ether solvent with slower peroxide accumulation vs. conventional ethers
Thermophysical Reference
Validated heat capacity dataset supports fuel system modeling

Why 2,4,6,8,10,12-Hexaoxatridecane (OME5) Cannot Be Substituted by Other PODE/OME Homologs


Within the polyoxymethylene dimethyl ether (PODEn or OMEn) homologous series, physicochemical properties, combustion behavior, and safety profiles are strongly chain-length dependent [1]. Substituting OME5 (n=5) with shorter homologs such as OME2 (n=2) or OME3 (n=3) compromises flash point safety standards for diesel fuel applications [2], while longer homologs (n≥6) present melting point incompatibilities that cause precipitation in blend fuels at low temperatures [3]. Furthermore, emissions performance, specifically NOx reduction, correlates directly with chain length, making the selection of n=5 non-interchangeable with lower homologs [4].

OME5 (n=5)
Meets diesel flash point safety threshold
Shorter homologs (n=2,3)
Lower flash point may fail blending safety criteria
Flash point compliance strongly depends on chain length; OME2 is typically excluded from diesel additive formulations.
OME5 (n=5)
Liquid at ambient; melting point ~18°C
Longer homologs (n≥6)
Higher melting points may cause precipitation in blend fuels at low temperatures
Cold-flow properties differ markedly; n≥6 homologs risk solidification in fuel systems.
OME5 (n=5)
Reported most favorable NOx-efficiency trade-off among neat OME2–5
Lower OME homologs
Less favorable NOx reduction per unit efficiency loss in single-cylinder tests
Emissions performance is chain-length specific; substitution may alter engine-out NOx results.

Quantitative Comparative Evidence for 2,4,6,8,10,12-Hexaoxatridecane (OME5) vs. In-Class Alternatives


Cetane Number Advantage of OME5 vs. Diesel and Lower OME Homologs

OME5 exhibits a cetane number (CN) of up to 100, significantly exceeding that of conventional diesel (minimum CN 51 per EN 590) and lower OME homologs such as OME2 (CN 63) [1]. This high CN enables faster auto-ignition and more complete combustion, improving ignition behavior when blended with diesel fuel [2].

Cetane Number Context
Direct head-to-head
Reported CN up to 100
Supports ignition-quality screening
Diesel min. 51; OME2 ~63
Diesel Fuel Additives Combustion Chemistry Alternative Fuels

Flash Point Safety Compliance: OME5 vs. OME2 for Diesel Blending

OME5 possesses a flash point sufficiently high to meet diesel fuel safety standards, whereas OME2 (n=2) fails this criterion due to its lower flash point [1]. Flash point data for PODEn series shows that homologs with n>3 generally exceed the typical diesel flash point threshold of >55°C [2].

Flash Point Safety
Class-level inference
Meets diesel safety threshold
Supports formulation safety review
OME2 fails criterion; homologs n>3 typically >55°C
Fuel Safety Standards Diesel Additive Formulation Flammability

NOx Emissions Reduction: Chain Length Effect of OME5 vs. OME2-OME4

In a single-cylinder diesel engine fueled with neat OMEs, higher chain length (OME5) beneficially affected NOx emissions with minimal penalty on thermal efficiency. The trade-off between NOx reduction and engine efficiency evolved favorably with increasing chain length [1].

NOx-Efficiency Trade-off
Direct head-to-head
Ranked most favorable among OME2–5
Supports emissions-compliance testing
Neat fueling, single-cylinder diesel engine
Engine Emissions Diesel Combustion NOx Mitigation

Isobaric Heat Capacity of OME5 vs. OME1-OME4 for Thermophysical Modeling

The isobaric heat capacity (cp) of liquid OME5 was measured over a temperature range of 248 K to 390 K under ambient pressure, alongside OME1 through OME4 [1]. These data are essential for developing accurate thermophysical models for fuel system design and combustion simulation, with OME5 representing the highest chain length in the dataset.

Heat Capacity (cp)
Direct head-to-head
248–390 K, Ur(cp)=±1%
Enables thermophysical modeling
Measured alongside OME1–4
Thermophysical Properties Fuel Characterization Calorimetry

Peroxide Formation Safety: OMEs (Including OME5) vs. THF

Peroxide formation, a critical safety hazard of classical ether solvents, occurs much more slowly in OMEs (including OME5 as a component of OME3-5 mixtures) than in tetrahydrofuran (THF) [1]. Additionally, OMEs have been tested and shown to be neither genotoxic nor mutagenic [2].

Peroxide Formation Rate
Cross-study comparable
Slower accumulation vs. THF
Supports safer-solvent evaluation
OME3-5 mixture; no genotoxicity reported
Solvent Safety Peroxide Hazard Green Chemistry

High-Value Application Scenarios for 2,4,6,8,10,12-Hexaoxatridecane (OME5) Supported by Comparative Evidence


Diesel Fuel Cetane Improver and Emissions Reducer

OME5 is optimally deployed as a diesel fuel additive where its cetane number of up to 100 [1] and favorable NOx-emissions trade-off [2] provide quantifiable combustion improvements. Its flash point compliance ensures safe blending, unlike shorter homologs [3]. This scenario directly leverages the chain-length-dependent advantages established in Section 3.

Safer Alternative Ether Solvent for Polymer Processing

OME5 (within OME3-5 mixtures) serves as a safer replacement for THF in polymer dissolution, paint removal, and cleaning applications due to its significantly slower peroxide formation rate [4]. Its solvation properties similar to 1,4-dioxane, combined with reduced hazard profile, make it suitable for industrial solvent procurement where safety and sustainability are prioritized.

Thermophysical Property Reference Standard for Fuel Modeling

OME5, with its experimentally validated isobaric heat capacity data over a wide temperature range [5], serves as a reference compound for developing and validating thermophysical models of oxygenated fuels. This application is critical for computational fluid dynamics (CFD) simulations in engine design and fuel system engineering.

Application
Selection Property
Validation Focus
Diesel fuel combustion research
Chain-length-dependent cetane profile
Cetane number and NOx trade-off review
Alternative ether solvent evaluation
Peroxide formation rate context
Hazard profile and solvation review
Thermophysical property modeling
Validated cp dataset context
Model parameterization endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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